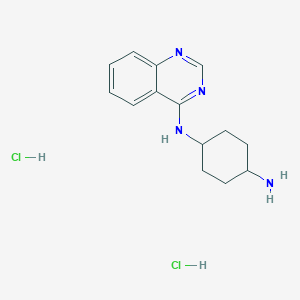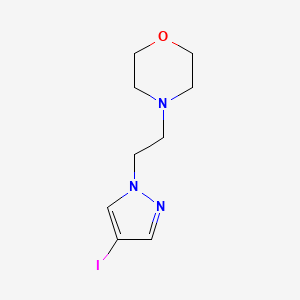
4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine is a chemical compound that features a morpholine ring, an iodinated pyrazole group, and an ethyl linker
作用機序
Target of Action
It is known that pyrazole-containing compounds have a broad range of biological activities , suggesting that this compound may interact with multiple targets.
Mode of Action
Compounds containing a pyrazole moiety are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole-containing compounds , it is likely that this compound affects multiple pathways.
Pharmacokinetics
It is known that the compound is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
It is known that pyrazole-containing compounds can have a range of biological activities , suggesting that this compound may have multiple effects at the molecular and cellular level.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine typically involves the following steps:
Formation of 4-Iodo-1H-pyrazole: This can be achieved by iodinating pyrazole using iodine and an oxidizing agent.
Preparation of Morpholine Derivative: Morpholine can be reacted with ethyl chloride to form 2-(morpholin-4-yl)ethyl chloride.
Coupling Reaction: The iodinated pyrazole is then coupled with the morpholine derivative using a suitable coupling agent, such as a palladium catalyst, to form the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or periodate derivatives.
Reduction: The iodine atom can be reduced to form iodide or other lower oxidation state iodine compounds.
Substitution: The iodine atom can be substituted with other functional groups, such as amines, alcohols, or halides.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide, sodium hypochlorite, or potassium permanganate.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as ammonia, alcohols, or halides, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Iodate, periodate, and other iodine oxoacids.
Reduction Products: Iodide and other lower oxidation state iodine compounds.
Substitution Products: Amine derivatives, alcohol derivatives, and halide derivatives.
科学的研究の応用
4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in biological studies to investigate the role of iodine in biological systems and its potential as a biomarker.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine is structurally similar to other iodinated pyrazole derivatives and morpholine derivatives. Some similar compounds include:
4-(4-Iodo-1H-pyrazol-1-yl)piperidine: This compound has a similar iodinated pyrazole group but features a piperidine ring instead of morpholine.
2-(4-Iodo-1H-pyrazol-1-yl)ethanol: This compound has an ethanol group instead of morpholine.
Uniqueness: The presence of the morpholine ring in this compound provides unique chemical properties, such as increased solubility in water and enhanced reactivity compared to similar compounds. This makes it particularly useful in various applications where these properties are advantageous.
特性
IUPAC Name |
4-[2-(4-iodopyrazol-1-yl)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14IN3O/c10-9-7-11-13(8-9)2-1-12-3-5-14-6-4-12/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEXBLPGEKTFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
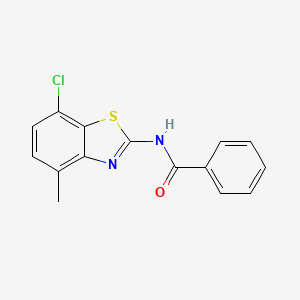
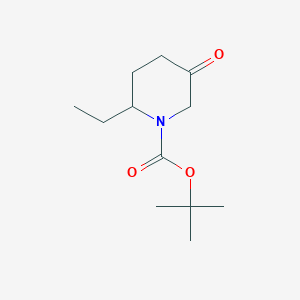

![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2982820.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2982825.png)
![6-benzyl-2-((3-methylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2982827.png)
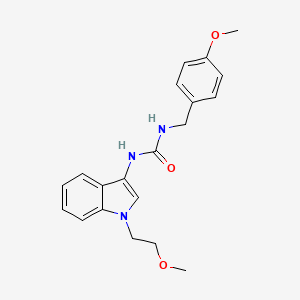
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2982830.png)
![2,2-dimethyl-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide](/img/structure/B2982831.png)
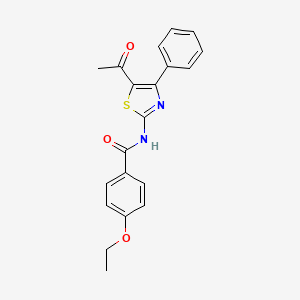
![1-[4-(3-Ethyl-3-hydroxypyrrolidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2982835.png)

